molecular formula C6H3F3N2O2 B13932313 4-Amino-2,5,6-trifluoronicotinic acid

4-Amino-2,5,6-trifluoronicotinic acid

Cat. No.: B13932313
M. Wt: 192.10 g/mol
InChI Key: GZQDCULJVSZHDB-UHFFFAOYSA-N
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Description

4-Amino-2,5,6-trifluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of three fluorine atoms and an amino group attached to the pyridine ring. It has a molecular formula of C₆H₃F₃N₂O₂ and a molecular weight of 192.1 g/mol . This compound is known for its ability to inhibit the synthesis of nucleosides and deazapurines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2,5,6-trifluoronicotinic acid involves several synthetic routes. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. The intermediate products are then subjected to further reactions to obtain the final compound.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are generally cheap and easily obtained, and the operation is designed to be simple and convenient. The separation and purification of the products at each step are crucial to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5,6-trifluoronicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

4-Amino-2,5,6-trifluoronicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2,5,6-trifluoronicotinic acid involves its ability to inhibit the synthesis of nucleosides and deazapurines. This inhibition occurs through the interaction of the compound with specific enzymes involved in the nucleoside synthesis pathway. The molecular targets and pathways involved include the inhibition of key enzymes that catalyze the formation of nucleosides .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Amino-2,5,6-trifluoronicotinic acid include:

    4-Trifluoromethyl nicotinic acid: This compound has a trifluoromethyl group instead of an amino group.

    2,4-Difluoronicotinic acid: This compound has two fluorine atoms instead of three.

    4-Amino-3,5-difluoronicotinic acid: This compound has an amino group and two fluorine atoms.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms and an amino group makes it a valuable intermediate in various chemical reactions and a potential candidate for therapeutic applications .

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

4-amino-2,5,6-trifluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H3F3N2O2/c7-2-3(10)1(6(12)13)4(8)11-5(2)9/h(H2,10,11)(H,12,13)

InChI Key

GZQDCULJVSZHDB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)N)C(=O)O

Origin of Product

United States

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